3-(3-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(3-METHYLPHENYL)-8-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound belonging to the pyridothiadiazine family. This compound is characterized by its unique structure, which includes both pyridine and thiadiazine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLPHENYL)-8-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts such as AlCl3 and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYLPHENYL)-8-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Commonly involves halogenation or nitration using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(3-METHYLPHENYL)-8-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 3-(3-METHYLPHENYL)-8-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
Triazine-based compounds: Such as 1,3,5-tris(diphenylamino)benzene.
Thiadiazine derivatives: Including other pyridothiadiazine compounds.
Uniqueness
3-(3-METHYLPHENYL)-8-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C22H21N3OS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-(3-methylphenyl)-8-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H21N3OS/c1-15-6-8-17(9-7-15)19-11-21(26)25-13-24(14-27-22(25)20(19)12-23)18-5-3-4-16(2)10-18/h3-10,19H,11,13-14H2,1-2H3 |
InChI Key |
KLYXHYOFAPEBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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